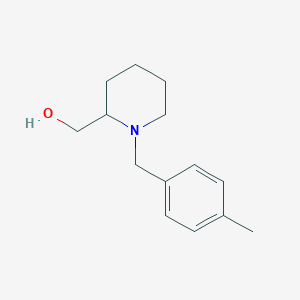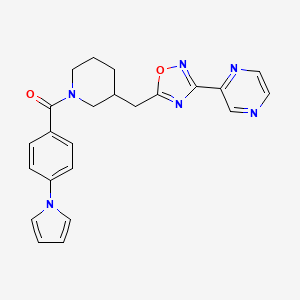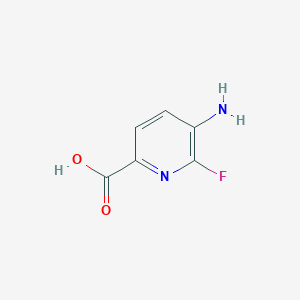![molecular formula C16H16N2O5S2 B2866274 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15296-14-7](/img/structure/B2866274.png)
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is an organic compound with a complex structure. Its composition features various functional groups, making it significant for various applications in organic and medicinal chemistry. This compound’s unique structure enables it to participate in multiple chemical reactions, which is instrumental in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 3-nitrobenzaldehyde with thiazolidine-2-thione under controlled conditions.
Step 1: Preparation of 3-nitrobenzylidene intermediate.
Step 2: Cyclization with thiazolidine-2-thione.
Step 3: Hexanoic acid moiety introduction.
Industrial Production Methods:
In industrial settings, the production method includes large-scale reactions in solvent systems under optimized temperatures and pressure conditions. The processes typically use catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It can undergo oxidation reactions, forming derivatives with additional oxygen functionalities.
Reduction: Reduction leads to the removal of the nitro group, resulting in an amine group formation.
Substitution: The compound is prone to nucleophilic substitution, especially at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc dust.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
The major products vary depending on the type of reaction, including oxidized derivatives, reduced amines, or substituted thiazolidines.
Aplicaciones Científicas De Investigación
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is valuable in various research fields:
Chemistry: Used as a precursor in complex organic synthesis.
Biology: Investigated for its role in enzyme inhibition and interaction with biomolecules.
Medicine: Explored for potential pharmacological activities like antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Employed in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The nitro group often plays a pivotal role in redox reactions, affecting cellular pathways involving oxidative stress and signaling.
Comparación Con Compuestos Similares
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-4-yl]hexanoic acid
5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine
4-oxo-2-thioxo-1,3-thiazolidinyl derivatives
Highlighting Uniqueness:
While many compounds feature the thiazolidine-2-thione core, the specific arrangement of functional groups in 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid gives it unique reactivity and applications, distinguishing it from its analogs.
Feel free to dive deeper into any section you're curious about!
Propiedades
IUPAC Name |
6-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)7-2-1-3-8-17-15(21)13(25-16(17)24)10-11-5-4-6-12(9-11)18(22)23/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHKSYQHSLMLQ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 8-chloro-4-{[1-(4-fluorophenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/new.no-structure.jpg)
![4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B2866193.png)


![(2,6-difluorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2866200.png)

![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)

![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)


